![molecular formula C10H11NO2S B068636 [N-Methyl-N-phenylthiocarbamoyl]acetic acid CAS No. 172896-85-4](/img/structure/B68636.png)
[N-Methyl-N-phenylthiocarbamoyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[N-Methyl-N-phenylthiocarbamoyl]acetic acid (MPTA) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTA is a thiocarbamate derivative that contains a phenyl group and a carboxylic acid group. It is a white crystalline solid that is soluble in water and organic solvents. MPTA has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
[N-Methyl-N-phenylthiocarbamoyl]acetic acid reacts with amino acids and peptides to form stable thiourea derivatives. The reaction is based on the nucleophilic addition of the thiol group of the thiocarbamate to the carbonyl group of the amino acid or peptide. The resulting thiourea derivative is stable and can be analyzed by various analytical techniques, including chromatography and spectroscopy.
Biochemische Und Physiologische Effekte
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. [N-Methyl-N-phenylthiocarbamoyl]acetic acid has also been shown to inhibit the growth of cancer cells in vitro. These effects suggest that [N-Methyl-N-phenylthiocarbamoyl]acetic acid may have potential applications in the treatment of neurological disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has several advantages as a reagent for laboratory experiments. It is a stable and easy-to-handle solid that can be stored for long periods of time. It is also relatively inexpensive compared to other reagents that are used for similar purposes. However, [N-Methyl-N-phenylthiocarbamoyl]acetic acid has some limitations as well. It is not very reactive towards some functional groups, such as alcohols and amines. It also requires careful handling due to its potential toxicity.
Zukünftige Richtungen
Future research on [N-Methyl-N-phenylthiocarbamoyl]acetic acid could focus on its potential applications in drug discovery and materials science. [N-Methyl-N-phenylthiocarbamoyl]acetic acid could be used as a starting material for the synthesis of new compounds with biological activity. It could also be used as a building block for the synthesis of new materials with unique properties. Further studies on the mechanism of action of [N-Methyl-N-phenylthiocarbamoyl]acetic acid could provide insights into its potential therapeutic applications.
Synthesemethoden
[N-Methyl-N-phenylthiocarbamoyl]acetic acid can be synthesized by reacting N-methyl-N-phenylthiocarbamoyl chloride with sodium acetate in acetic acid. The reaction produces [N-Methyl-N-phenylthiocarbamoyl]acetic acid as a white crystalline solid with a yield of about 80%. The purity of the product can be improved by recrystallization from ethyl acetate.
Wissenschaftliche Forschungsanwendungen
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has been used in scientific research as a reagent for the determination of amino acids and peptides. It has also been used as a reagent for the determination of aldehydes and ketones. [N-Methyl-N-phenylthiocarbamoyl]acetic acid is a versatile reagent that can be used in a wide range of applications due to its ability to react with a variety of functional groups.
Eigenschaften
CAS-Nummer |
172896-85-4 |
|---|---|
Produktname |
[N-Methyl-N-phenylthiocarbamoyl]acetic acid |
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
3-(N-methylanilino)-3-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C10H11NO2S/c1-11(9(14)7-10(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
UJFNRZZXUOVFAB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
Synonyme |
Propanoic acid, 3-(methylphenylamino)-3-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



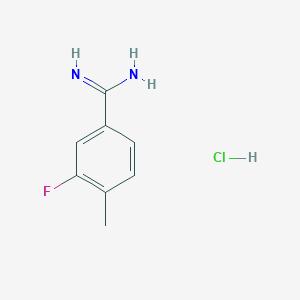
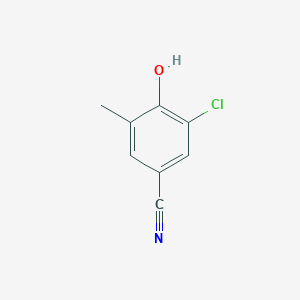
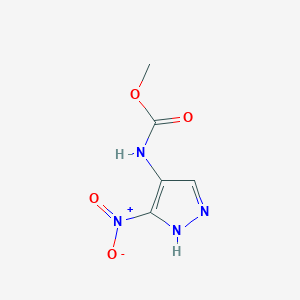
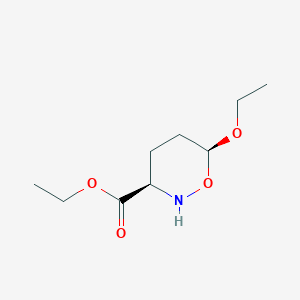
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
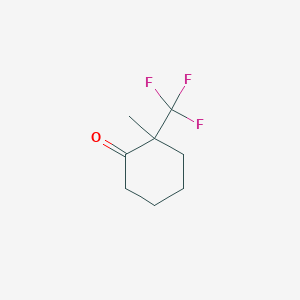

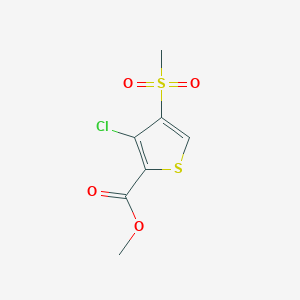
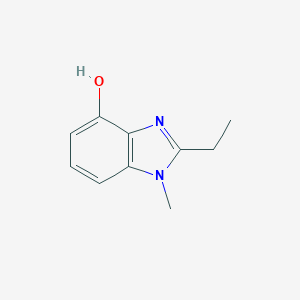
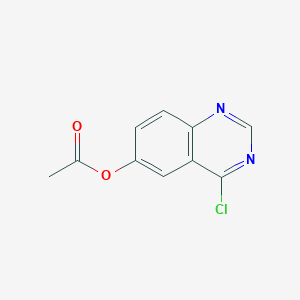
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)
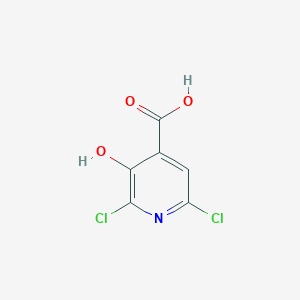
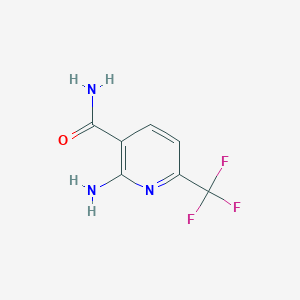
![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)